molecular formula C20H19N5O3 B2534234 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide CAS No. 941887-41-8

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2534234
CAS No.: 941887-41-8
M. Wt: 377.404
InChI Key: OVUMBOJKALQKIK-UHFFFAOYSA-N
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Description

"2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide" is a complex organic compound that falls within the realm of heterocyclic chemistry. It contains an imidazo-triazin core, which is known for its versatility and application in various biological and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps that integrate different functional groups into the final structure.

  • Formation of the Imidazo[2,1-c][1,2,4]triazin Core::
    • This is usually initiated by the cyclization of a diamine and a diacyl chloride under controlled conditions.

  • Introduction of the Phenyl and Methyl Groups::
    • These groups are often introduced through a Friedel-Crafts alkylation and acylation process using catalysts such as aluminum chloride.

Industrial Production Methods: Industrial production of such complex compounds often involves optimizing the yield and purity through techniques such as:

  • Flow Chemistry::
    • This allows continuous production with better control over reaction parameters.

  • Automated Synthesizers::
    • Utilized for precision in reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

  • Oxidation::
    • Using reagents like KMnO4 or H2O2, the phenyl group can be oxidized to introduce hydroxyl functionalities.

  • Reduction::
    • Employing agents like NaBH4 or LiAlH4 to reduce ketone groups into alcohols.

  • Substitution::
    • Nucleophilic substitution reactions where the phenyl groups can be substituted with halogens or other nucleophiles.

Common Reagents and Conditions:
  • Oxidation::
    • Conditions: Aqueous or organic solvents, elevated temperatures.

  • Reduction::
    • Conditions: Anhydrous solvents, room temperature to slight heating.

  • Substitution::
    • Conditions: Polar aprotic solvents, catalysts such as palladium or copper.

Major Products:
  • Oxidation::
    • Hydroxylated derivatives.

  • Reduction::
    • Alcohols.

  • Substitution::
    • Halogenated or other nucleophile-substituted derivatives.

Scientific Research Applications

This compound has diverse applications across several fields:

  • Chemistry::
    • Used as a building block for synthesizing more complex molecules.

  • Biology::
    • Investigated for its potential as an enzyme inhibitor or a receptor modulator.

  • Medicine::
    • Explored for its potential therapeutic effects, particularly in oncology.

  • Industry::
    • Utilized in the production of high-performance materials and coatings.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism by which this compound exerts its effects can vary based on its application. In medicinal chemistry, it might:

  • Inhibit Enzyme Activity::
    • By binding to the active site or an allosteric site of an enzyme.

  • Modulate Receptor Function::
    • Interacting with specific receptors to alter their signaling pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, "2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide" stands out due to its unique substitution pattern which affects its chemical reactivity and biological activity.

List of Similar Compounds:
  • 2-(3,4-dioxo-6-phenyl-3,4-dihydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide.

  • 2-(3,4-dioxo-7-phenyl-3,4,5,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide.

  • 2-(3,4-dioxo-8-ethyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide.

This deep dive into "this compound" should give you a solid overview of its synthesis, reactions, applications, and more

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-22(15-8-4-2-5-9-15)17(26)14-25-19(28)18(27)24-13-12-23(20(24)21-25)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUMBOJKALQKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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